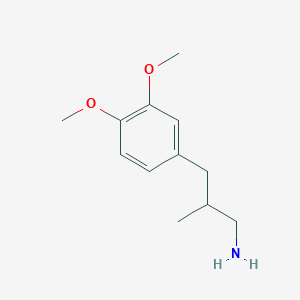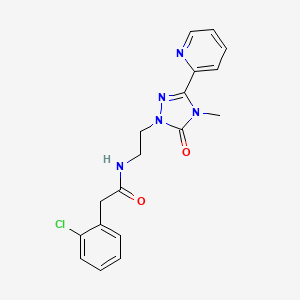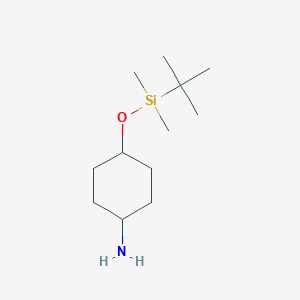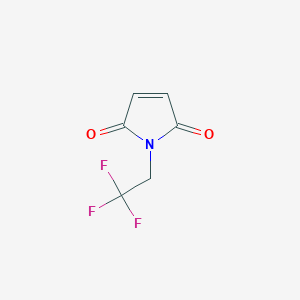
3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine" is a chemical structure that is related to a class of compounds known for their psychotomimetic properties. These compounds have been the subject of various studies due to their potential biological activities and their interactions with biological systems, particularly in the context of their metabolism and psychotomimetic effects .
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, the synthesis of analogs of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM), a known hallucinogen, has been described, which provides insights into the synthetic pathways that could be relevant for the synthesis of "this compound" . Additionally, the synthesis of 1-aralkylated tetrahydro-2-benzazepines from 3-(3,4-dimethoxyphenyl)-propylamine through N-acylation and subsequent Bischler-Napieralski ring closure has been reported . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of compounds closely related to "this compound" has been investigated using various spectroscopic techniques. For example, Schiff base ligands with a 3,4-dimethoxyphenyl moiety have been characterized using UV-vis, FT-IR, 1H and 13C NMR spectroscopy, and X-ray crystallographic techniques . These studies provide a foundation for understanding the molecular structure of "this compound" and its potential tautomeric equilibria.
Chemical Reactions Analysis
The chemical reactions involving compounds with a similar structure to "this compound" have been explored, particularly in the context of their metabolism. For instance, the in vitro O-demethylation of DOM has been studied, revealing the formation of various metabolites and suggesting the significance of metabolic O-demethylation in terms of psychotomimetic properties . This information could be relevant when considering the chemical reactions and metabolic pathways of "this compound."
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been inferred from their synthesis and molecular structure analyses. For example, the crystallographic investigations of Schiff base ligands provide insights into the density and crystalline properties of compounds with dimethoxyphenyl groups . Additionally, the stereoselective metabolism of related amines suggests that the physical properties such as solubility and stability could be influenced by the presence of chiral centers .
Applications De Recherche Scientifique
Synthesis and Chemical Analysis
- Jacob et al. (1977) conducted regiospecific syntheses of monomethylthio analogues of 1-(2,4,5-trimethoxyphenyl)-2-aminopropane, which is closely related to 3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine. Their study focused on evaluating the psychotomimetic potency of these compounds using rabbit hyperthermia assays and determining their enantiomeric compositions and time-concentration curves in rat brains (Jacob et al., 1977).
Application in Nuclear Medicine
- Braun et al. (1977) synthesized iodine-131 labeled derivatives of 1-(4-iodo-2,5-dimethoxyphenyl)-2-aminopropane, which is structurally similar to this compound. Their study included body distribution measurements in rats, highlighting the potential use of these compounds in nuclear medicine for brain scanning and imaging (Braun et al., 1977).
Identification in Forensic Toxicology
- Bertol et al. (2017) discussed the challenge of identifying new psychoactive substances (NPS), including compounds related to this compound, in forensic toxicology. They emphasized the need for advanced tools and multidisciplinary approaches for detection (Bertol et al., 2017).
Pharmacological Potential
- Keche et al. (2012) explored the anti-inflammatory and antimicrobial properties of 1-acetyl-3-(3,4-dimethoxypheny)-5-(4-(3-(arylureido/arylthioureido/arylsulfonamido) phenyl)-4,5-dihydropyrazole derivatives. These compounds, which include a 3,4-dimethoxyphenyl group similar to that in this compound, showed promising anti-inflammatory and antimicrobial activities (Keche et al., 2012).
Mécanisme D'action
Target of Action
It is known that similar compounds interact with the aromatic-amino-acid aminotransferase .
Mode of Action
It is suggested that it may interact with its targets in a manner similar to other phenethylamine class compounds, which are analogues of major human neurotransmitters .
Biochemical Pathways
Related compounds have been shown to affect various pathways, including those involved in the degradation of lignin and analogous compounds .
Pharmacokinetics
It is known that similar compounds have a refractive index of 1513, a boiling point of 193 °C/20 mmHg, a melting point of 13 °C, and a density of 1112 g/mL at 25 °C .
Result of Action
Related compounds have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Safety and Hazards
Propriétés
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-9(8-13)6-10-4-5-11(14-2)12(7-10)15-3/h4-5,7,9H,6,8,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJSHDOWDCAAQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzyl-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2502915.png)

![N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2502920.png)

![4-(tert-butyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2502924.png)

![2-(4-Chlorobenzyl)-4-[(4-chlorobenzyl)sulfanyl]quinazoline](/img/structure/B2502926.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2502929.png)


![N-(2-chlorophenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2502933.png)

